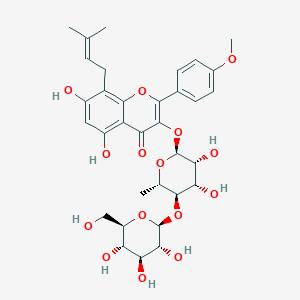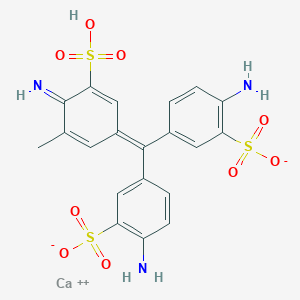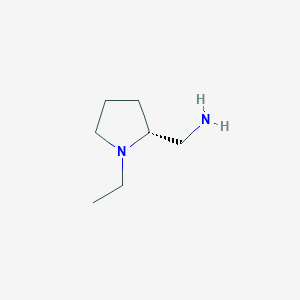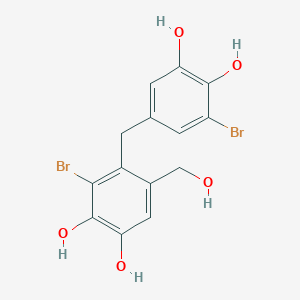
5-Hydroxyisoavrainvilleol
Descripción general
Descripción
5-Hydroxyisoavrainvilleol is a chemical compound . Its molecular formula is C14H12Br2O5 .
Synthesis Analysis
There is limited information available on the synthesis of this compound. It’s known to be a diphenylmethane derivative from the tropical green algae Avrainvillea nigricans .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, 2 bromine atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis
The average mass of this compound is 420.050 Da, and its monoisotopic mass is 417.905121 Da .Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study by Colon et al. (1987) identified 5'-hydroxyisoavrainvilleol as a new diphenylmethane derivative from the tropical green algae Avrainvillea nigricans, demonstrating gram-positive antimicrobial activity (Colon, Guevara, Gerwick, & Ballantine, 1987).
Cancer Research : Gao et al. (2018) found that (-)-5-hydroxy-equol inhibits hepatocellular carcinoma cell proliferation, migration, and invasion by modulating glycolysis, affecting enzyme and protein expression (Gao, Wang, Zhang, Li, Qin, & Wang, 2018).
Obesity and Metabolic Research : Wang et al. (2016) discovered that 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) from orange peel significantly inhibits lipid accumulation in 3T3-L1 cells, suggesting its potential in addressing obesity-related issues (Wang, Lee, Chen, Ho, & Pan, 2016).
Alcohol Intake Marker : Beck and Helander (2003) reported that urinary 5-hydroxytryptophol (5-HTOL) serves as a sensitive and reliable marker for recent alcohol intake, useful in clinical and forensic settings (Beck & Helander, 2003).
Cardiovascular Research : Chester et al. (1990) examined the role of 5-HT receptors in human coronary arteries, suggesting their involvement in contractions and potentially in vasospasm (Chester, Martin, Bodelsson, Arneklo-Nobin, Tadjkarimi, Tornebrandt, & Yacoub, 1990).
Psychiatric Disorder Studies : Van Praag et al. (1987) discussed the specificity of 5-HT disturbances in psychiatric disorders, correlating with specific psychopathological dimensions (van Praag, Kahn, Asnis, Wetzler, Brown, Bleich, & Korn, 1987).
Neuroscience and Neuropharmacology : Hashemi et al. (2009) developed a method for endogenous recording of 5-HT in the mammalian brain using Nafion-modified microelectrodes, overcoming challenges in electrode deterioration (Hashemi, Dankoski, Petrović, Keithley, & Wightman, 2009).
Propiedades
IUPAC Name |
3-bromo-4-[(3-bromo-4,5-dihydroxyphenyl)methyl]-5-(hydroxymethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O5/c15-9-2-6(3-10(18)13(9)20)1-8-7(5-17)4-11(19)14(21)12(8)16/h2-4,17-21H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXYDDXUERLOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)CC2=C(C(=C(C=C2CO)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149688 | |
| Record name | 5-Hydroxyisoavrainvilleol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111537-53-2 | |
| Record name | 5-Hydroxyisoavrainvilleol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111537532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxyisoavrainvilleol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)



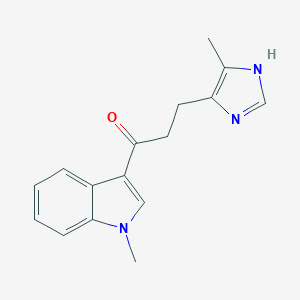
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)

![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)

